N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide
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Overview
Description
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene, pyridine, and naphthamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. One common approach is the condensation of 5-(thiophen-2-yl)pyridine-3-carbaldehyde with 1-naphthylamine under acidic conditions to form the desired naphthamide derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthamide ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated naphthamide derivatives.
Scientific Research Applications
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain kinases or modulate receptor activity, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide
- N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea
- Pyrazolyl-pyrimidine derivatives
Uniqueness
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-21(19-8-3-6-16-5-1-2-7-18(16)19)23-13-15-11-17(14-22-12-15)20-9-4-10-25-20/h1-12,14H,13H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXNGTKQBCKONB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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